2-Chloro-6-iodo-4-(trifluoromethoxy)aniline 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1805237-24-4
VCID: VC6334707
InChI: InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
SMILES: C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F
Molecular Formula: C7H4ClF3INO
Molecular Weight: 337.46

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

CAS No.: 1805237-24-4

VCID: VC6334707

Molecular Formula: C7H4ClF3INO

Molecular Weight: 337.46

* For research use only. Not for human or veterinary use.

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline - 1805237-24-4

Description

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is an organic compound belonging to the class of halogenated anilines. It features a molecular formula of C₇H₄ClF₃INO and a molecular weight of approximately 337.465 g/mol . This compound is characterized by the presence of chlorine, iodine, and a trifluoromethoxy group attached to an aniline ring, contributing to its unique chemical properties and applications in organic synthesis and scientific research.

Synthesis and Chemical Reactions

The synthesis of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline involves multi-step organic reactions. Industrial processes often utilize continuous flow systems to enhance efficiency and scalability, allowing for precise control over reaction conditions. Common reagents include bases like potassium carbonate for coupling reactions and polar solvents such as dimethyl sulfoxide for nucleophilic substitutions.

Synthesis Route:

  • Starting Materials: Typically involves halogenated aromatic compounds.

  • Reaction Conditions: Controlled temperature and pressure in automated reactors.

  • Yield Optimization: Continuous flow processes improve yield and purity.

Applications in Research

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline serves as a valuable intermediate in both academic research and industrial applications. Its unique combination of halogens makes it suitable for various chemical synthesis and biological research projects.

Applications:

  • Organic Synthesis: Intermediate in complex organic reactions.

  • Biological Research: Potential interactions with biological targets due to its halogenated structure.

Mechanism of Action and Biochemical Interactions

The mechanism of action for 2-chloro-6-iodo-4-(trifluoromethoxy)aniline is largely dependent on its interactions with biological targets. The halogen atoms influence the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or activation of specific biochemical pathways. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability.

Safety and Handling

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is intended for non-human research only and is not for therapeutic or veterinary use. Relevant safety data can be obtained from material safety data sheets (MSDS) or analytical chemistry resources.

Safety Considerations:

  • Storage: Ambient temperature.

  • Handling: Follow standard laboratory safety protocols.

Data Table: Key Information

PropertyDescription
Molecular FormulaC₇H₄ClF₃INO
Molecular WeightApproximately 337.465 g/mol
Storage ConditionsAmbient temperature
Synthesis RouteMulti-step organic reactions
ApplicationsOrganic synthesis, biological research
Mechanism of ActionInteractions with biological targets

References:
- EvitaChem: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.
- VWR: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.
- PubChem: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

CAS No. 1805237-24-4
Product Name 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
Molecular Formula C7H4ClF3INO
Molecular Weight 337.46
IUPAC Name 2-chloro-6-iodo-4-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
Standard InChIKey OKCFYAYVXGMZHW-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F
Solubility not available
PubChem Compound 118999888
Last Modified Aug 18 2023

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